2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline
Overview
Description
2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline is a compound that features a unique structure with two tert-butyldimethylsilyl groups attached to the aniline ring
Preparation Methods
The synthesis of 2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline typically involves the silylation of aniline derivatives. One common method includes the reaction of aniline with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl groups .
Chemical Reactions Analysis
2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding silyl-protected quinones.
Reduction: Reduction reactions can lead to the formation of silyl-protected amines.
Substitution: The silyl groups can be substituted with other functional groups using reagents like fluoride ions, which cleave the silyl-oxygen bonds.
Scientific Research Applications
2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline is used in scientific research for several purposes:
Mechanism of Action
The mechanism of action of 2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline involves the protection of reactive functional groups. The tert-butyldimethylsilyl groups shield the amine and hydroxyl groups from unwanted reactions, allowing for selective transformations. The silyl groups can be removed under mild conditions using fluoride ions, revealing the protected functional groups for further reactions .
Comparison with Similar Compounds
Similar compounds to 2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline include:
tert-Butyldimethylsilyl chloride: Used as a silylating agent for protecting alcohols and amines.
Bis(tert-butyldimethylsilyl) 2-[(tert-butyldimethylsilyl)amino]ethylphosphonate: Another silyl-protected compound used in organic synthesis.
The uniqueness of this compound lies in its dual silyl protection, which provides enhanced stability and selectivity in chemical reactions compared to single silyl-protected compounds.
Properties
IUPAC Name |
2,6-bis[[tert-butyl(dimethyl)silyl]oxymethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO2Si2/c1-19(2,3)24(7,8)22-14-16-12-11-13-17(18(16)21)15-23-25(9,10)20(4,5)6/h11-13H,14-15,21H2,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHWAPAZSNXWNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C(=CC=C1)CO[Si](C)(C)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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